molecular formula C17H20N2O2 B2364410 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351586-64-5

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No. B2364410
CAS RN: 1351586-64-5
M. Wt: 284.359
InChI Key: BHIMIUCCDMQQBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a base-catalyzed reaction between benzil and urea . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which on acidification yields hydantoin .


Chemical Reactions Analysis

The chemical reactions involving similar compounds typically occur at the benzylic position . These reactions are important for synthesis problems .

Scientific Research Applications

Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea derivatives have been identified as potent ROCK inhibitors. These compounds, particularly those with modifications at the benzylic and phenyl positions, show significant potency in inhibiting ROCK in human lung cancer cells, suggesting potential applications in cancer treatment (Pireddu et al., 2012).

Interaction with Calf Thymus DNA

Studies have shown that certain derivatives of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea interact with calf thymus DNA, indicating potential applications in DNA-targeted therapies. These interactions are primarily intercalative, suggesting that these compounds could be used in the development of new drugs or as tools for studying DNA interactions (Ajloo et al., 2015).

Cardiac Myosin ATPase Activation

Some urea derivatives, including 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and shown to be selective cardiac myosin ATPase activators. This suggests potential therapeutic applications for the treatment of systolic heart failure (Manickam et al., 2017).

Antiproliferative Activity in Cancer Cell Lines

Novel urea derivatives containing 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea structure have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, especially in targeting breast carcinoma cell lines (Perković et al., 2016).

Inhibitors of DNA Topoisomerases

Urea derivatives, including those related to 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and evaluated for their ability to inhibit DNA topoisomerases. The inhibition of these enzymes is crucial for anticancer drug development, as it can lead to the suppression of cancer cell proliferation (Esteves-Souza et al., 2006).

Safety and Hazards

The safety data sheet for similar compounds like urea suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIMIUCCDMQQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

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